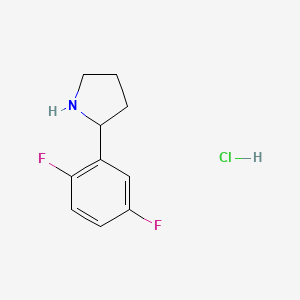

![molecular formula C9H18Cl2N4 B3089688 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride CAS No. 1197228-13-9](/img/structure/B3089688.png)

1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride

Overview

Description

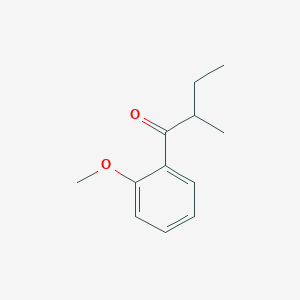

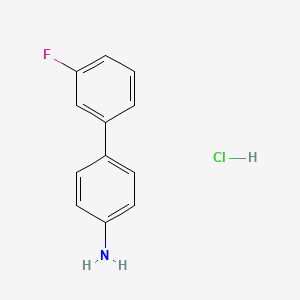

This compound is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound is a powder form .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a piperazine ring via a methylene bridge . The InChI code for this compound is1S/C8H14N4.3ClH/c1-3-12(4-2-9-1)7-8-5-10-11-6-8;;;/h5-6,9H,1-4,7H2,(H,10,11);3*1H . Physical And Chemical Properties Analysis

The compound is a powder form . It has a molecular weight of 275.61 .Scientific Research Applications

Synthesis and Antibacterial Efficacy

Research has demonstrated the synthesis of various compounds structurally related to 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride, highlighting their potential in antibacterial and antifungal applications. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, showing potent antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. These compounds have also displayed significant biofilm inhibition activities, surpassing the reference drug Ciprofloxacin, and have been identified as potential MurB enzyme inhibitors, suggesting a novel approach to combating bacterial resistance (Mekky & Sanad, 2020).

Anticancer Potential

Furthermore, the synthesis of piperazine and triazolo-pyrazine derivatives has been explored, with some compounds showing promising antimicrobial activities. This line of research indicates the potential for developing new antimicrobial agents based on the structural motif of this compound (Patil et al., 2021). Additionally, the synthesis and pharmacological evaluation of certain derivatives have indicated potential antidepressant and antianxiety activities, further expanding the therapeutic applications of compounds related to this compound (Kumar et al., 2017).

Pharmacokinetic Modifications

Studies on piperazine-containing compounds have also focused on improving their pharmacokinetic properties, such as preventing rapid metabolism, which is critical for enhancing their efficacy and bioavailability. Research into strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing compounds has provided insights into how structural modifications can influence the metabolic stability of these compounds, potentially leading to the development of more effective therapeutic agents (Rawal et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with theColony Stimulating Factor-1 Receptor (CSF-1R) and Nicotinamide Phosphoribosyltransferase (NAMPT) . CSF-1R is a cell surface receptor that plays a crucial role in survival, proliferation, and differentiation of mononuclear phagocytes. NAMPT is an enzyme involved in the salvage pathway of NAD+ biosynthesis.

Mode of Action

It’s known that the modulation of lipophilicity can resolve issues related toCYP direct inhibition (DI) . This suggests that the compound might interact with its targets by modulating lipophilicity, which could influence its binding affinity and selectivity.

Pharmacokinetics

The modulation of lipophilicity mentioned earlier could potentially influence the compound’s absorption and distribution in the body.

properties

IUPAC Name |

1-[(1-methylpyrazol-4-yl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4.2ClH/c1-12-7-9(6-11-12)8-13-4-2-10-3-5-13;;/h6-7,10H,2-5,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBAKHZTBBVASR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

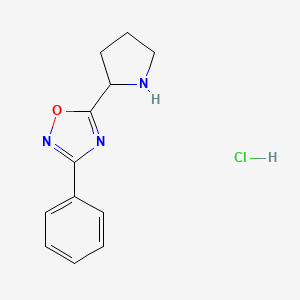

![Octahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3089609.png)

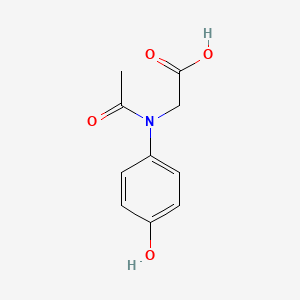

![Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B3089622.png)

![Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl]gold(I)](/img/structure/B3089648.png)